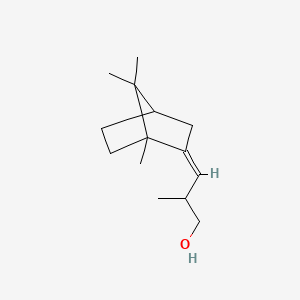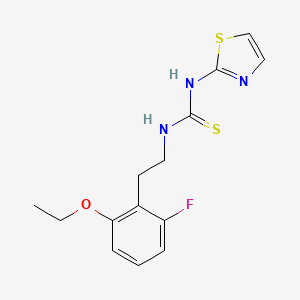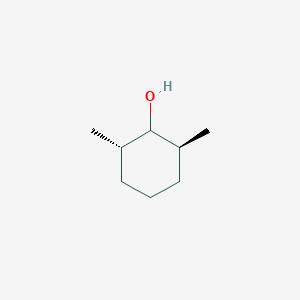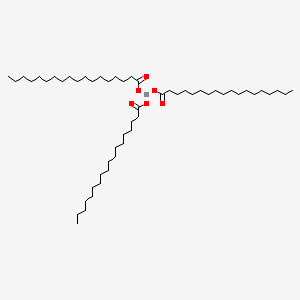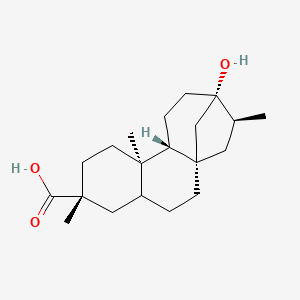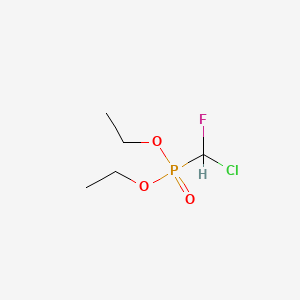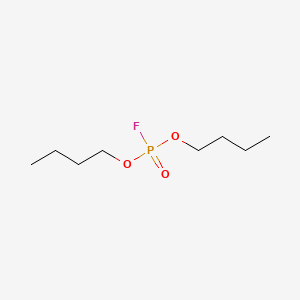![molecular formula C24H26 B12662656 (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene CAS No. 84255-54-9](/img/structure/B12662656.png)
(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene is an organic compound with the molecular formula C24H26 It is characterized by the presence of phenylethyl and xylylethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethyl chloride and 1-(2,4-xylyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
科学的研究の応用
(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
(1-Phenylethyl)benzene: Lacks the xylylethyl group, making it less complex.
(1-(2,4-Xylyl)ethyl)benzene: Lacks the phenylethyl group, resulting in different chemical properties.
Diphenylethane: Contains two phenyl groups attached to an ethane backbone, differing in structure and reactivity.
Uniqueness
(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene is unique due to the presence of both phenylethyl and xylylethyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
84255-54-9 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
2,4-dimethyl-1-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H26/c1-17-14-15-22(18(2)16-17)20(4)24-13-9-8-12-23(24)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3 |
InChIキー |
JDUZYBQAUYSISN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


